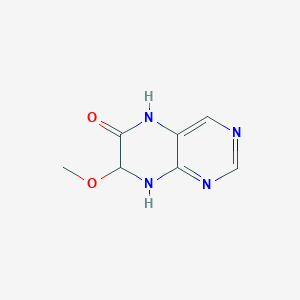
N-(2-Anthraquinonyl)-N'-methyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Anthraquinonyl)-N’-methyloxamide is an organic compound that features an anthraquinone moiety linked to an oxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 2-anthraquinonylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-Anthraquinonyl)-N’-methyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the oxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted oxamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-Anthraquinonyl)-N’-methyloxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone moiety.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting DNA and RNA synthesis.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of N-(2-Anthraquinonyl)-N’-methyloxamide involves its interaction with molecular targets such as DNA and RNA. The compound can intercalate between nucleic acid bases, disrupting the normal function of these molecules. This leads to the inhibition of DNA and RNA synthesis, which is a key factor in its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Anthraquinonyl)benzamide
- N,N’-Bis(2-anthraquinonyl)benzamidine
- 1,8-Bis(benzamido)anthraquinone
Uniqueness
N-(2-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of an anthraquinone moiety and an oxamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92573-39-2 |
|---|---|
Fórmula molecular |
C17H12N2O4 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
N'-(9,10-dioxoanthracen-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-9-6-7-12-13(8-9)15(21)11-5-3-2-4-10(11)14(12)20/h2-8H,1H3,(H,18,22)(H,19,23) |
Clave InChI |
WBICNOKVLOXFPR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)



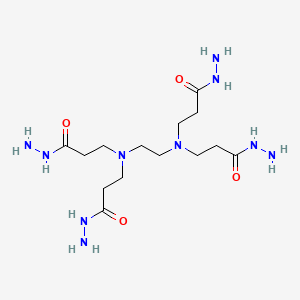
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
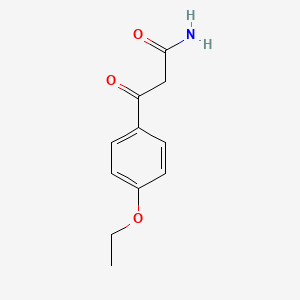
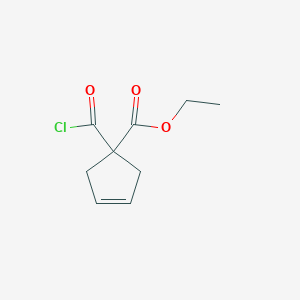
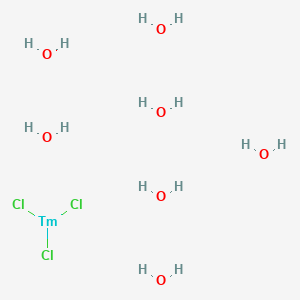
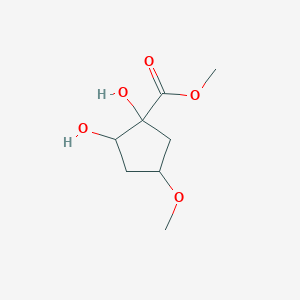
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)

